molecular formula C38H66O6 B7943058 Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate

Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate

Cat. No.: B7943058
M. Wt: 618.9 g/mol
InChI Key: CLMHVDNYRWTPGX-UHFFFAOYSA-N
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Description

Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with various alkyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of a pyran derivative with a long-chain fatty acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with biological targets such as enzymes or receptors. The pyran ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate is unique due to its combination of a long alkyl chain with a pyran ring and ester functionalities. This structure imparts specific physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in different fields.

Properties

IUPAC Name

pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(40)44-32-34-31-36(39)35(33-43-34)38(41)42-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33H,3-30,32H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMHVDNYRWTPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)C(=O)OCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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